1-Amino-4-methylazetidin-2-one
Description
1-Amino-4-methylazetidin-2-one is a β-lactam derivative featuring a four-membered azetidinone ring substituted with an amino group at position 1 and a methyl group at position 3. This compound has garnered interest in medicinal chemistry due to its structural similarity to β-lactam antibiotics, which are pivotal for their antibacterial activity. The strained azetidinone ring contributes to its reactivity, enabling interactions with biological targets such as penicillin-binding proteins (PBPs) . However, unlike traditional β-lactams, the substitution pattern of this compound may confer unique pharmacokinetic or pharmacodynamic properties, making it a candidate for drug discovery programs focused on overcoming antibiotic resistance .
Properties
CAS No. |
130065-26-8 |
|---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
1-amino-4-methylazetidin-2-one |
InChI |
InChI=1S/C4H8N2O/c1-3-2-4(7)6(3)5/h3H,2,5H2,1H3 |
InChI Key |
PAZHNMIIJZACRG-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)N1N |
Canonical SMILES |
CC1CC(=O)N1N |
Synonyms |
2-Azetidinone,1-amino-4-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
4-(2-Aminophenoxy)azetidin-2-one
This compound shares the azetidinone core but differs in substituents: it features a 2-aminophenoxy group at position 4 instead of a methyl group. For example, 4-(2-Aminophenoxy)azetidin-2-one has been explored in agrochemical research for its herbicidal activity, where its extended aromatic system facilitates interactions with plant-specific enzymes . In contrast, 1-Amino-4-methylazetidin-2-one lacks aromaticity, which may limit its utility in such applications but could reduce off-target effects in mammalian systems .
1,3-Diazetidin-2-one Derivatives
1,3-Diazetidin-2-ones (e.g., derivatives from In silico Molecular Docking studies) contain two nitrogen atoms within the azetidinone ring, increasing polarity and hydrogen-bonding capacity. Computational studies reveal that 1,3-diazetidin-2-ones exhibit stronger binding to bacterial transpeptidases compared to mono-azetidinones like this compound, owing to additional hydrogen-bond donor sites . However, the synthesis of 1,3-diazetidin-2-ones is more complex, requiring multi-step protocols, whereas this compound can be synthesized via simpler ring-closing reactions .
Key Data Comparison
| Property | This compound | 4-(2-Aminophenoxy)azetidin-2-one | 1,3-Diazetidin-2-one Derivatives |
|---|---|---|---|
| Core Structure | Azetidinone (4-membered ring) | Azetidinone with aromatic extension | Diazetidinone (dual nitrogen atoms) |
| Key Substituents | 1-Amino, 4-Methyl | 4-(2-Aminophenoxy) | 1,3-Diamine or alkyl groups |
| Synthetic Complexity | Moderate | High (due to aromatic coupling) | High (multi-step synthesis) |
| Biological Target Affinity | Moderate (β-lactamase-sensitive) | High (agrochemical targets) | High (bacterial enzymes) |
| ADME Profile | Limited data | Improved solubility (aromatic group) | Variable (depends on substituents) |
Comparative insights are derived from structural and functional analogies .
Research Implications and Challenges
- However, the absence of Lipinski rule compliance data (e.g., molecular weight, logP) limits its drug candidacy assessment .
- 4-(2-Aminophenoxy)azetidin-2-one: Commercial availability and agrochemical applications highlight its versatility, but toxicity profiles in non-target organisms remain unstudied .
- 1,3-Diazetidin-2-ones : While computationally promising, synthetic challenges and insufficient in vivo validation hinder translational progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
